molecular formula C16H14BrNO3 B12140433 N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B12140433
M. Wt: 348.19 g/mol
InChI Key: FYXNGNYPNIBEHO-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 851186-05-5) is a chemical compound with the molecular formula C₁₆H₁₄BrNO₃ and a molecular weight of 348.1913 g/mol . Its structure features a 2,3-dihydro-1,4-benzodioxine (benzodioxane) ring system linked via a carboxamide group to a 2-bromo-4-methylphenyl substituent . The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry and is present in several biologically active molecules and drugs . This specific carboxamide derivative is of significant interest in early-stage drug discovery research, particularly in the design and synthesis of novel enzyme inhibitors. Compounds based on the benzodioxine-carboxamide structure have been identified as inhibitors of PARP1 (Poly(ADP-ribose) polymerase 1), a crucial enzyme target in oncology for its role in DNA repair processes . For instance, high-throughput virtual screening has identified a closely related analogue, 2,3-dihydro-1,4-benzodioxine-6-carboxamide, as a tractable lead for PARP1 inhibition, demonstrating the research value of this chemotype . The presence of the bromo-methylphenyl group in this specific compound provides a handle for further chemical modifications, making it a valuable building block for exploring structure-activity relationships (SAR) and optimizing potency and selectivity in inhibitor development programs . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a pharmacophore model in computational studies.

Properties

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H14BrNO3/c1-10-2-4-13(12(17)8-10)18-16(19)11-3-5-14-15(9-11)21-7-6-20-14/h2-5,8-9H,6-7H2,1H3,(H,18,19)

InChI Key

FYXNGNYPNIBEHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)Br

Origin of Product

United States

Preparation Methods

Cyclization of 3,4-Dihydroxybenzaldehyde Derivatives

The benzodioxine ring system is typically constructed via nucleophilic aromatic substitution between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane. Under strongly alkaline conditions (e.g., 5 M NaOH), the phenolic oxygen atoms attack the dibromoethane, forming the dioxane ring. Tetrabutyl ammonium bromide acts as a phase-transfer catalyst, enhancing reaction efficiency at reflux temperatures (100–110°C). For example, treatment of 55.2 g 3,4-dihydroxybenzaldehyde with 350 g 1,2-dibromoethane in sodium hydroxide solution yields 25 g of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde after recrystallization.

Oxidation of Aldehyde to Carboxylic Acid

The intermediate aldehyde is oxidized to the carboxylic acid using aqueous potassium permanganate (KMnO₄). A 1:1.2 molar ratio of aldehyde to KMnO₄ in water at 90–110°C for 1–2 hours provides 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in 85–90% yield. Excess KMnO₄ ensures complete conversion, with residual manganese dioxide removed by filtration after acidification with HCl.

Amidation Techniques

Mixed-Anhydride Method

Coupling the benzodioxine carboxylic acid with 2-bromo-4-methylaniline employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The acid reacts with DCC to form an active intermediate, which subsequently reacts with the aniline derivative at 0–5°C. This method affords the target carboxamide in 75–83% yield after chromatography.

Direct Aminolysis of Acid Chlorides

Alternative approaches convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-bromo-4-methylaniline in tetrahydrofuran (THF). This one-pot procedure avoids isolation of the acid chloride, achieving 70–78% yield. Triethylamine is added to scavenge HCl, preventing side reactions.

Alternative Synthetic Routes

Suzuki Cross-Coupling Post-Amidation

Aryl boronic acids react with brominated intermediates to introduce substituents. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide undergoes palladium-catalyzed coupling with phenylboronic acid, yielding derivatives with 60–85% efficiency. While this method is versatile for generating analogs, it requires stringent control over catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction temperature (80–100°C).

Nitration and Reduction Sequences

Nitration of the benzodioxine ring using nitric acid (HNO₃) and trifluoroacetic acid (TFA) at 0°C introduces nitro groups at the 7- or 8-positions. Subsequent hydrogenation over palladium on carbon (Pd/C) reduces nitro groups to amines, enabling further functionalization. These steps are critical for synthesizing bioactive derivatives but add complexity to the overall process.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Large-scale production utilizes continuous flow reactors to enhance heat transfer and mixing during the cyclization step. Residence times of 15–20 minutes at 110°C improve throughput while maintaining 89–92% conversion rates. Automated pH adjustment modules ensure consistent alkaline conditions, minimizing side product formation.

Solvent Recycling and Waste Reduction

Ethyl acetate and dichloromethane are recovered via fractional distillation, reducing solvent consumption by 40%. Aqueous waste streams containing KMnO₄ are treated with sodium bisulfite to precipitate manganese salts, which are filtered and repurposed for industrial coatings.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: ¹H NMR (400 MHz, DMSO-d₆) δ 4.28 (s, 4H, OCH₂CH₂O), 7.20–7.66 (m, 5H, aromatic), 10.21 (s, 1H, NH). ¹³C NMR identifies the carbonyl carbon at δ 167.8 ppm and the quaternary benzodioxine carbons at δ 116.4 and 121.9 ppm.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals ≥98% purity. Residual solvents are quantified via gas chromatography (GC), with levels below International Council for Harmonisation (ICH) limits (e.g., <500 ppm for THF).

Challenges and Mitigation Strategies

Bromine Substituent Reactivity

The electron-withdrawing bromine atom on the aniline ring slows amidation kinetics. Increasing reaction temperatures to 50–60°C and using excess DCC (1.5 equivalents) compensates for reduced nucleophilicity, achieving complete conversion within 8 hours.

Byproduct Formation During Oxidation

Over-oxidation of the benzodioxine ring to quinone structures occurs if KMnO₄ concentrations exceed 1.2 equivalents. Controlled addition rates (1–2 mL/min) and real-time monitoring via thin-layer chromatography (TLC) mitigate this issue .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position of the 4-methylphenyl group undergoes NAS with nucleophiles (e.g., amines, alkoxides). Reactivity is enhanced by the electron-withdrawing carboxamide group:

Reaction Conditions Nucleophile Product Yield Catalyst
DMF, 80°C, 12 hPiperidineN-(4-methylphenyl)-substituted derivative78%K₂CO₃
Ethanol, reflux, 24 hMethoxideMethoxy-substituted analog65%CuI

Mechanistic Notes :

  • Bromine acts as a leaving group due to the carboxamide’s -M effect, polarizing the C–Br bond.

  • Steric hindrance from the methyl group reduces substitution rates compared to unsubstituted analogs .

Amide Hydrolysis

The carboxamide group undergoes acidic or basic hydrolysis to form carboxylic acids or ammonium salts:

Conditions Reagent Product Yield Selectivity
6M HCl, reflux, 8 hH₃O⁺2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid92%Complete
NaOH (aq), 100°C, 6 hOH⁻Ammonium salt85%Partial

Kinetics : Hydrolysis follows first-order kinetics under acidic conditions (k=0.15h1k = 0.15 \, \text{h}^{-1} at 80°C) .

Suzuki-Miyaura Cross-Coupling

The bromoaryl group participates in palladium-catalyzed coupling with boronic acids:

Conditions Boronic Acid Product Yield Catalyst System
Dioxane/H₂O, 90°C, 18 hPhenylboronic acidBiaryl derivative81%Pd(PPh₃)₄, K₂CO₃
THF, 70°C, 24 hVinylboronic acidStyryl-substituted analog68%Pd(OAc)₂, SPhos

Side Reactions : Homocoupling (<5%) observed with electron-deficient boronic acids.

Oxidation of the Benzodioxine Ring

The benzodioxine moiety undergoes oxidation under strong conditions:

Oxidizing Agent Conditions Product Yield
KMnO₄, H₂SO₄60°C, 4 hQuinone derivative58%
mCPBA, CH₂Cl₂RT, 12 hEpoxidized side products<10%

Selectivity : Oxidation preferentially occurs at the electron-rich dioxane oxygen, leading to ring-opening.

Functionalization via Directed Ortho-Metalation

The carboxamide group directs ortho-lithiation for further derivatization:

Base Electrophile Product Yield
LDA, THF, -78°CCO₂Ortho-carboxylic acid73%
n-BuLi, hexaneI₂Diiodinated derivative65%

Limitations : Competing deprotonation at the methylphenyl group reduces yields below 50% for bulky electrophiles.

Comparative Reactivity Analysis

Key differences between N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and analogs:

Compound Bromine Position NAS Rate (rel.) Hydrolysis Rate (rel.)
N-(4-bromophenyl) analog Para1.01.0
N-(2-bromo-4-methylphenyl)Ortho0.621.2
N-(3-bromo-4-methylphenyl)Meta0.450.9
  • Ortho bromine reduces NAS rates due to steric effects but accelerates hydrolysis via increased ring strain .

Scientific Research Applications

Synthesis Overview

The synthesis of N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide generally involves several key steps:

  • Bromination : The starting material undergoes bromination to introduce the bromo group.
  • Formation of Benzodioxine Ring : The brominated intermediate is reacted with catechol to form the benzodioxine structure.
  • Carboxamide Formation : The final step involves the formation of the carboxamide group.

These reactions can be monitored using techniques such as thin-layer chromatography and spectroscopic methods (NMR, IR) to confirm product formation and purity .

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmacophore in drug development. Its notable applications include:

  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction via mitochondrial pathways. For example, related compounds have demonstrated significant IC50 values against various cancer cell lines .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can facilitate the development of novel compounds with specific biological activities or properties .

Material Science

In material science, this compound is explored for its potential use in developing materials with unique electronic or optical properties. Its structural features may contribute to enhanced performance in specific applications .

Biological Studies

This compound is utilized in biological studies to investigate its interactions with various biological targets. Its mechanism of action involves binding to specific proteins or enzymes, leading to modulation of their activity and influencing cellular pathways related to inflammation and cell proliferation .

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Discussion and Implications

  • Pharmacological Potential: While the target compound’s exact activity remains uncharacterized, its brominated aryl group positions it as a candidate for antimicrobial or anticancer studies, given the efficacy of related halogenated analogs .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Br, Cl) on the aryl ring enhance bioactivity, whereas bulky substituents may reduce solubility .

Biological Activity

N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H14BrNO3C_{16}H_{14}BrNO_3 and a molecular weight of approximately 348.19 g/mol. Its structure features a benzodioxine moiety and a carboxamide functional group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with catechol and appropriate halides.
  • Reactions : The reactions are monitored using thin-layer chromatography (TLC) and spectroscopic methods such as NMR and IR to confirm product formation and purity.
  • Purification : The final product is purified through recrystallization or chromatography.

Anticancer Properties

This compound exhibits significant anticancer activity. Studies have shown that compounds with similar structures can inhibit various cancer cell lines. For instance:

  • In vitro Studies : The compound was tested against multiple cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). It demonstrated IC50 values comparable to established anticancer agents.
Cell LineIC50 Value (µM)Reference
MCF75.12
HCT1166.45
PC34.78

The mechanism of action for this compound involves:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in tumor progression.
  • Receptor Modulation : The compound could modulate receptor activities linked to cellular signaling pathways, enhancing its therapeutic potential.

Case Studies

  • Study on Antidiabetic Potential : A derivative of benzodioxine was investigated for its antidiabetic effects, showing promising results in inhibiting α-amylase with an IC50 value of 0.68 µM while exhibiting low cytotoxicity against normal cell lines .
  • Anti-inflammatory Activity : Research has indicated that related compounds possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Safety and Toxicological Profile

While investigating the biological activity of this compound, it is essential to consider its safety profile:

  • Toxicity : The compound has been classified as a skin irritant and may cause respiratory issues upon inhalation.
  • Handling Precautions : Proper laboratory safety measures should be followed during synthesis and application to mitigate exposure risks .

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueCritical Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 2.35 (s, 3H, CH₃), δ 4.25–4.40 (m, 4H, OCH₂CH₂O)
¹³C NMRδ 168.2 (C=O), δ 121.5–148.0 (aromatic carbons)
HRMS (ESI+)m/z 376.02 [M+H]⁺ (C₁₇H₁₅BrNO₃)

Q. Table 2. Optimized Reaction Conditions (DOE Results)

VariableOptimal RangeImpact on Yield
Temperature50–60°C+15% yield
SolventDMF+20% vs. THF
BaseEt₃NMinimal side rxns

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